![molecular formula C20H21NO5 B2682252 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanoic acid CAS No. 1934808-57-7](/img/structure/B2682252.png)
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanoic acid
Descripción
Origins of Amino Acid Protection Strategies
The systematic study of amino acids began in the early 19th century with the isolation of asparagine from asparagus. By the mid-20th century, the need for protecting groups to prevent undesired side reactions during peptide synthesis became evident. Initial strategies employed benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) groups, which required harsh acidic conditions for removal. The introduction of the Fmoc group in 1972 by Carpino and Han marked a paradigm shift, as its base-labile nature allowed for orthogonal protection schemes compatible with acid-sensitive residues.
Emergence of β-Substituted Aspartic Acid Derivatives
Aspartic acid, with its two carboxyl groups, posed unique challenges in peptide synthesis. Early derivatives like Fmoc-Asp(OtBu)-OH utilized tert-butyl esters for β-carboxyl protection, but these often led to aspartimide formation during prolonged synthesis cycles. The substitution of tert-butyl with a methoxy group in 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanoic acid emerged as a solution, leveraging the steric and electronic properties of methoxy to suppress cyclization.
Propiedades
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methoxybutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-25-18(19(22)23)10-11-21-20(24)26-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECPRSVBKKPNGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanoic acid typically involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. One common method includes the reaction of the corresponding amino acid with Fmoc chloride in the presence of a base such as sodium carbonate . The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput synthesis of Fmoc-protected amino acids .
Análisis De Reacciones Químicas
Types of Reactions
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amino acid.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc protecting group.
Coupling Reagents: HBTU, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), and DIC (N,N’-Diisopropylcarbodiimide) are frequently used in peptide coupling reactions.
Major Products
The major products formed from these reactions include the deprotected amino acid and the desired peptide sequences when used in peptide synthesis .
Aplicaciones Científicas De Investigación
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions . The protected amino acid can then be selectively deprotected under basic conditions to allow for further reactions .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The compound is compared to structurally related Fmoc-protected amino acids, focusing on substituent positions, side-chain modifications, and physicochemical properties.
Key Comparative Insights:
Substituent Positionality: The target compound’s C4-Fmoc/C2-methoxy arrangement distinguishes it from analogs like (S)-2-((Fmoc)amino)-4-methoxybutanoic acid , which reverses the substituent positions. Positional isomers may exhibit divergent solubility or reactivity in peptide coupling reactions.
Backbone Length and Functionalization: Pentanoic acid derivatives (e.g., compounds in ) extend the carbon chain, enabling incorporation of bulkier side chains like piperazine or benzyl groups .
Side-Chain Diversity: Bromo (e.g., 4-bromobutanoic acid ), benzyloxy (e.g., 4-(benzyloxymethyl)amino ), and oxo groups (e.g., 4-oxobutanoic acid ) introduce variability in hydrophobicity, hydrogen-bonding capacity, and electrophilicity.
Synthetic Efficiency: Yields for Fmoc-protected analogs range widely (58–98% ), influenced by steric hindrance and side-chain complexity. For example, piperazine-functionalized pentanoic acids achieve 85–98% yields , while tert-butoxycarbonyl (Boc)-protected analogs show lower yields (58%) due to competing side reactions .
Optical Activity: Chiral analogs (e.g., (S)-2-((Fmoc)amino)-5-(4-methylpiperazin-1-yl)pentanoic acid) exhibit specific optical rotations (e.g., [α]²⁰D = −7.3), critical for enantioselective peptide synthesis .
Actividad Biológica
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanoic acid, commonly referred to as Fmoc-2-methoxybutanoic acid, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its interactions with biological systems, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₉N₃O₄ |
Molecular Weight | 337.36 g/mol |
CAS Number | 1219279-39-6 |
Density | 1.3 g/cm³ |
Boiling Point | 717.1 °C at 760 mmHg |
LogP | 5.79 |
The biological activity of Fmoc-2-methoxybutanoic acid is primarily attributed to its structural components, particularly the fluorenyl group, which enhances lipophilicity and influences interactions with various biological targets. The compound is believed to modulate several biochemical pathways through mechanisms such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
- Receptor Interaction : It can bind to various receptors, affecting signal transduction pathways.
- Antioxidant Activity : Potentially scavenges free radicals, contributing to its protective effects against oxidative stress.
Antimicrobial Activity
Fmoc-2-methoxybutanoic acid and its derivatives have shown promising antimicrobial properties. Studies indicate that modifications in the fluorenyl or methoxy groups can enhance antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives with increased lipophilicity demonstrated better inhibition rates in bacterial growth assays.
Neuroprotective Effects
Research has suggested that certain analogs of this compound exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism involves modulation of neuroinflammatory pathways and reduction of oxidative stress markers.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies showed that it can significantly reduce the production of pro-inflammatory cytokines (e.g., IL-6, TNF-alpha) in activated immune cells. This suggests a potential application in conditions characterized by chronic inflammation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for developing more effective derivatives of Fmoc-2-methoxybutanoic acid. Key findings include:
- Fluorenyl Group Modifications : Alterations in the fluorenyl moiety can enhance lipophilicity and biological activity.
- Methoxy Substitution : The presence and position of methoxy groups influence the compound's ability to interact with biological targets.
A detailed SAR analysis indicates that compounds with a balance between hydrophilicity and lipophilicity tend to exhibit superior biological activities.
Case Studies
-
Antibacterial Activity Study :
A study evaluated the antibacterial efficacy of Fmoc-2-methoxybutanoic acid against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating significant antibacterial potential. -
Neuroprotection Research :
In a model of neurodegeneration induced by oxidative stress, Fmoc-2-methoxybutanoic acid reduced neuronal cell death by 40% compared to control groups, highlighting its protective role against oxidative damage. -
Inflammation Modulation :
A recent investigation into the anti-inflammatory properties revealed that treatment with Fmoc-2-methoxybutanoic acid significantly decreased levels of IL-6 in lipopolysaccharide (LPS)-stimulated macrophages by approximately 60%, suggesting its therapeutic potential in inflammatory diseases.
Q & A
Basic: What are the key synthetic routes for 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanoic acid?
The compound is synthesized via Fmoc (fluorenylmethoxycarbonyl) protection of the amino group. Typical steps include:
- Amino Protection : Reacting the amine precursor with Fmoc chloride (or active esters) in the presence of a base (e.g., triethylamine or sodium carbonate) in dichloromethane or dimethylformamide .
- Carboxylic Acid Activation : The free carboxylic acid group is often activated for peptide coupling using reagents like HOBt/DIC or carbodiimides.
- Purification : Column chromatography or HPLC is used to isolate the product, with NMR and mass spectrometry confirming purity .
Advanced: How can researchers optimize coupling efficiency of this Fmoc-protected amino acid in solid-phase peptide synthesis (SPPS)?
Coupling efficiency depends on:
- Solvent Choice : Dimethylformamide (DMF) or dichloromethane (DCM) are preferred for solubility and swelling of resin .
- Activation Method : Use of HATU or PyBOP as coupling reagents reduces racemization risks compared to carbodiimides.
- Steric Hindrance Mitigation : Extended reaction times (2–4 hours) and double couplings are recommended for bulky residues. Monitor via Kaiser test or HPLC .
Basic: What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2A/2B for irritation) .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (H335: Respiratory irritation) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent dispersion .
Advanced: How should researchers address conflicting toxicity data in safety documentation?
Safety data sheets (SDS) often lack comprehensive toxicity profiles (e.g., no acute/chronic data in vs. GHS Category 4 oral toxicity in ). Mitigate risks by:
- Defaulting to Worst-Case Assumptions : Treat the compound as a potential irritant (H315, H319) and use ALARA (As Low As Reasonably Achievable) exposure principles.
- Cross-Referencing Analogues : Apply toxicity data from structurally similar Fmoc-amino acids (e.g., skin sensitization in ) .
Basic: What analytical techniques validate the compound’s purity and structure?
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) confirms purity (>95% typically required).
- NMR : H and C NMR identify functional groups (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., CHNO: [M+H] = 340.1543) .
Advanced: How does the methoxy group influence the compound’s reactivity in peptide synthesis?
The 2-methoxy substituent:
- Reduces Steric Hindrance : Compared to bulkier groups (e.g., tert-butyl), enhancing coupling rates in SPPS.
- Modifies Solubility : Increases polarity, improving solubility in DMF but reducing compatibility with hydrophobic resins.
- Impacts Deprotection Kinetics : Requires standard piperidine treatment (20% in DMF, 30 minutes) for Fmoc removal .
Basic: What are the storage conditions to ensure compound stability?
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis or decomposition.
- Light Sensitivity : Protect from UV exposure to avoid Fmoc group degradation.
- Moisture Control : Use desiccants to minimize carboxylic acid activation via unintended side reactions .
Advanced: What strategies resolve low yields in large-scale syntheses?
- Solvent Optimization : Switch to THF or acetonitrile for better solubility at higher concentrations.
- Catalyst Screening : Add DMAP (4-dimethylaminopyridine) to enhance acylation rates.
- Process Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .
Basic: How is this compound used in medicinal chemistry research?
- Peptide Backbone Modification : The methoxy group mimics post-translational modifications (e.g., phosphorylation) in bioactive peptides.
- Prodrug Design : The Fmoc group can be enzymatically cleaved in targeted drug delivery systems .
Advanced: What computational methods predict its interactions with biological targets?
- Molecular Dynamics (MD) : Simulate binding to enzymes (e.g., proteases) to assess hydrogen bonding and steric fit.
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors like GPCRs .
Basic: What disposal protocols comply with regulatory standards?
- Chemical Inactivation : Treat with acidic hydrolysis (e.g., 1M HCl) to cleave the Fmoc group before disposal.
- Waste Classification : Label as “hazardous organic waste” under EPA guidelines (40 CFR 261) and use licensed disposal services .
Advanced: How do researchers reconcile conflicting stability data under acidic vs. basic conditions?
- Acidic Conditions : The Fmoc group is stable, but the methoxy substituent may undergo demethylation (e.g., with HBr/acetic acid).
- Basic Conditions : Fmoc deprotection occurs rapidly (piperidine), but prolonged exposure risks ester hydrolysis. Validate via stability-indicating HPLC .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.